1-Trityl-1H-imidazole-4-carbaldehyde
Overview
Description
1-Trityl-1H-imidazole-4-carbaldehyde is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is used in the synthesis of histamine and girolline . The molecular formula is C23H18N2O and the molecular weight is 338.41 .
Molecular Structure Analysis
The molecular structure of 1-Trityl-1H-imidazole-4-carbaldehyde consists of an imidazole ring which is a five-membered ring with two non-adjacent nitrogen atoms, and a trityl group which is a triphenylmethyl group .Physical And Chemical Properties Analysis
1-Trityl-1H-imidazole-4-carbaldehyde is a white crystal with a melting point of 186°C .Scientific Research Applications
1. Synthesis of Imidazole Derivatives
- Copper-catalyzed oxidative coupling reactions utilizing amidines and α,β-unsaturated aldehydes, including compounds like 1-Trityl-1H-imidazole-4-carbaldehyde, are employed to synthesize 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes (Li et al., 2015).
- Novel synthetic methods to create N-protected imidazole-4-carbaldehyde demonstrate the versatility and utility of these compounds in organic synthesis (Winter & Rétey, 1994).
2. Catalysis and Reaction Efficiency
- Trityl chloride, a related compound, is used to catalyze the synthesis of 1,2,4,5-tetrasubstituted imidazoles, demonstrating the role of trityl-based compounds in enhancing reaction efficiency (Moosavi-Zare et al., 2014).
- The synthesis of various imidazole derivatives, including those derived from 4-methyl-1H-imidazole-5-carbaldehyde, highlights the importance of imidazole carbaldehydes in medicinal chemistry (Orhan et al., 2019).
3. Biological and Medicinal Applications
- Tri-substituted imidazole derivatives exhibit antimicrobial and antioxidant activities, underscoring the potential of 1-Trityl-1H-imidazole-4-carbaldehyde in the development of new therapeutic agents (Brahmbhatt et al., 2018).
- A study on 2-amino-1H-imidazol-4-carbaldehyde derivatives highlights their use as building blocks in synthesizing various biologically active compounds (Ando & Terashima, 2010).
4. Structural and Chemical Characterization
- The crystal structure of related imidazole carbaldehyde compounds provides insights into their molecular geometry and potential applications in material science (Selvanayagam et al., 2010).
Safety And Hazards
properties
IUPAC Name |
1-tritylimidazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O/c26-17-22-16-25(18-24-22)23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYLLBSWWRWWAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70347131 | |
Record name | 1-Tritylimidazole-4-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70347131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Trityl-1H-imidazole-4-carbaldehyde | |
CAS RN |
33016-47-6 | |
Record name | 1-Tritylimidazole-4-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70347131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(triphenylmethyl)-1H-imidazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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